Pyridine-3-carbonitrile, 1,2-dihydro-6-(2-methyl-1-propenyl)-2-thioxo-
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Overview
Description
2-Mercapto-6-(2-methylprop-1-en-1-yl)nicotinonitrile is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds. This compound is characterized by the presence of a mercapto group (-SH) attached to a nicotinonitrile structure, which includes a pyridine ring with a nitrile group (-CN) and an isopropenyl group (-CH=C(CH3)2). The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-6-(2-methylprop-1-en-1-yl)nicotinonitrile typically involves the reaction of 2-chloro-6-(2-methylprop-1-en-1-yl)nicotinonitrile with a thiolating agent such as sodium hydrosulfide (NaHS) or thiourea. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the mercapto group, resulting in the formation of the desired thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-(2-methylprop-1-en-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Alkyl or acyl derivatives of the original compound.
Scientific Research Applications
2-Mercapto-6-(2-methylprop-1-en-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-mercapto-6-(2-methylprop-1-en-1-yl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-6-methylpyridine: Similar structure but lacks the isopropenyl group.
2-Mercaptonicotinonitrile: Similar structure but lacks the isopropenyl group.
6-(2-Methylprop-1-en-1-yl)nicotinonitrile: Similar structure but lacks the mercapto group.
Uniqueness
2-Mercapto-6-(2-methylprop-1-en-1-yl)nicotinonitrile is unique due to the presence of both the mercapto and isopropenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10N2S |
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Molecular Weight |
190.27 g/mol |
IUPAC Name |
6-(2-methylprop-1-enyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2S/c1-7(2)5-9-4-3-8(6-11)10(13)12-9/h3-5H,1-2H3,(H,12,13) |
InChI Key |
VUVOSTWTWNWZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C(=S)N1)C#N)C |
Origin of Product |
United States |
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